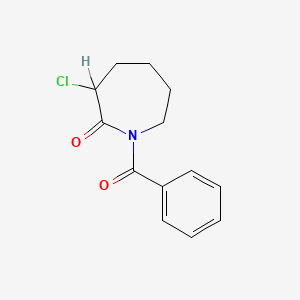

1-Benzoyl-3-chloroazepan-2-one

Description

1-Benzoyl-3-chloroazepan-2-one (C₁₃H₁₄ClNO₂, molecular weight: 251.70 g/mol) is a seven-membered lactam derivative featuring a benzoyl group at the N1 position and a chlorine substituent at the C3 position of the azepan-2-one ring. This compound is structurally characterized by its non-planar seven-membered ring (puckering amplitude QT = 0.841 Å) and planar benzoyl aromatic ring (C1–C6) . Its crystal structure (orthorhombic, space group Pna2₁) reveals intermolecular C–H⋯O interactions that stabilize a two-dimensional network . Synthesized via established methods involving ethanol recrystallization, it serves as a pharmaceutical intermediate and precursor for organic synthesis .

Properties

IUPAC Name |

1-benzoyl-3-chloroazepan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c14-11-8-4-5-9-15(13(11)17)12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTCNPMPXQXJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26536-94-7 | |

| Record name | 1-Benzoyl-3-chloro-2-azepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC135375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

The synthesis of 1-Benzoyl-3-chloroazepan-2-one typically involves the reaction of 3-chloroazepan-2-one with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Chemical Reactions Analysis

1-Benzoyl-3-chloroazepan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Hydrolysis: The compound can be hydrolyzed to form benzoyl derivatives and azepanone derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzoyl-3-chloroazepan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-chloroazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Crystallographic Comparisons

Key Observations:

Ring Systems :

- 1-Benzoyl-3-chloroazepan-2-one’s azepan-2-one core (7-membered lactam) contrasts with benzodiazepines’ fused benzene-diazepine rings (e.g., Methylclonazepam). The azepan-2-one ring exhibits puckering (QT = 0.841 Å), while benzodiazepines are typically planar or exhibit distinct conformational flexibility .

- Benzamide derivatives (e.g., ) lack lactam rings, instead featuring amide linkages.

Benzodiazepines like Methylclonazepam prioritize halogen (Cl) and nitro (NO₂) groups for receptor binding and metabolic stability .

Crystallographic Behavior :

- 1-Benzoyl-3-chloroazepan-2-one’s orthorhombic packing with C–H⋯O interactions is distinct from simpler benzodiazepines, which often rely on π-π stacking .

Pharmacological and Industrial Relevance

Biological Activity

1-Benzoyl-3-chloroazepan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings, including case studies and data tables summarizing relevant studies.

1-Benzoyl-3-chloroazepan-2-one can be synthesized through the reaction of 3-chloroazepan-2-one with benzoyl chloride under controlled conditions. The resulting compound features a benzoyl group attached to a chloroazepan structure, which is essential for its biological activity.

The biological activity of 1-benzoyl-3-chloroazepan-2-one is primarily attributed to its interaction with various molecular targets. It is believed to influence several biological pathways, potentially acting as an enzyme inhibitor or modulator. The specific mechanism remains an area of ongoing research, but preliminary studies suggest it may interact with protein targets involved in cell signaling pathways.

Biological Activity

Research indicates that 1-benzoyl-3-chloroazepan-2-one exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Some studies suggest it may have anticancer effects, particularly in targeting specific cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Promising | |

| Neuroprotective | Potential |

Table 2: Case Studies on Anticancer Activity

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15 | Significant apoptosis observed |

| Study B | HeLa (Cervical) | 10 | Inhibition of cell proliferation |

| Study C | A549 (Lung) | 12 | Induced G1 phase arrest |

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that 1-benzoyl-3-chloroazepan-2-one exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Research : In a comparative study involving various synthetic compounds, 1-benzoyl-3-chloroazepan-2-one was found to induce apoptosis in MCF-7 breast cancer cells at an IC50 value of 15 µM. This suggests a targeted approach in cancer therapy.

- Neuroprotective Effects : A recent investigation highlighted the neuroprotective properties of the compound in models of oxidative stress, where it demonstrated the ability to reduce neuronal cell death significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.